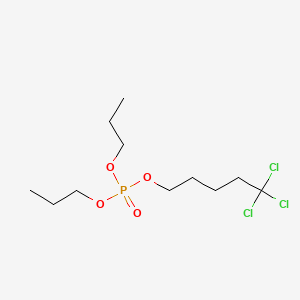

Dipropyl 5,5,5-trichloropentyl phosphate

Description

Dipropyl 5,5,5-trichloropentyl phosphate is an organophosphate compound characterized by two propyl ester groups attached to a phosphate core and a pentyl chain substituted with three chlorine atoms at the terminal carbon. Its molecular formula is C11H20Cl3O4P, with a molecular weight of approximately 365.6 g/mol (inferred from structural analogs in ). Though direct synthesis data are unavailable, analogous compounds are synthesized via esterification or thiol-disulfide exchange reactions, as seen in .

This compound’s applications are inferred from related organophosphates. For example, dipropyl phosphate derivatives are utilized in silver paste compositions for electronics due to their stabilizing and photohardening properties. The chlorine substituents may further enhance flame-retardant or UV-resistant characteristics, though specific studies are lacking.

Properties

CAS No. |

36266-97-4 |

|---|---|

Molecular Formula |

C11H22Cl3O4P |

Molecular Weight |

355.6 g/mol |

IUPAC Name |

dipropyl 5,5,5-trichloropentyl phosphate |

InChI |

InChI=1S/C11H22Cl3O4P/c1-3-8-16-19(15,17-9-4-2)18-10-6-5-7-11(12,13)14/h3-10H2,1-2H3 |

InChI Key |

NCLQMFBJKOTTGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(OCCC)OCCCCC(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl 5,5,5-trichloropentyl phosphate typically involves the esterification of phosphoric acid with dipropyl alcohol in the presence of a chlorinated pentyl group. The reaction is carried out under controlled conditions to ensure the proper formation of the ester bond. Common reagents used in this synthesis include phosphoric acid, dipropyl alcohol, and 5,5,5-trichloropentanol .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The process involves the continuous addition of reactants and removal of products, ensuring a steady production rate .

Chemical Reactions Analysis

Types of Reactions

Dipropyl 5,5,5-trichloropentyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can lead to the formation of dipropyl 5,5,5-trichloropentanol.

Substitution: The chlorine atoms on the pentyl chain can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.

Major Products

The major products formed from these reactions include phosphoric acid derivatives, dipropyl 5,5,5-trichloropentanol, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Dipropyl 5,5,5-trichloropentyl phosphate is used in a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which dipropyl 5,5,5-trichloropentyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of Dipropyl 5,5,5-trichloropentyl phosphate with analogous organophosphates:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C11H20Cl3O4P | 365.6 | Phosphate ester, trichloropentyl |

| Diethyl 5,5,5-trichloropentyl phosphate | C9H16Cl3O4P | 337.5 | Phosphate ester, trichloropentyl |

| Dipropyl phosphate | C6H15O4P | 182.1 | Phosphate ester |

| Triphenyl phosphate | C18H15O4P | 326.3 | Phosphate ester, aromatic rings |

Key Observations :

- Alkyl Chain Length: Replacing ethyl with propyl groups (as in Diethyl vs.

- Chlorination: The trichloropentyl group distinguishes the target compound from non-halogenated analogs like dipropyl phosphate, likely enhancing environmental persistence and flame-retardant properties.

- Aromatic vs. Aliphatic : Triphenyl phosphate’s aromatic rings confer rigidity and thermal stability, contrasting with the aliphatic trichloropentyl chain in the target compound.

Toxicity and Environmental Impact

- This compound: No direct toxicity data exist, but chlorinated organophosphates are generally associated with neurotoxicity and environmental persistence. The propyl groups may enhance dermal absorption compared to ethyl analogs.

- Dipropyl Ether : Causes respiratory irritation and drowsiness at high exposures, but the phosphate ester group in the target compound likely increases toxicity.

- Triphenyl Phosphate : Documented as a reproductive toxin and endocrine disruptor, suggesting structural features (e.g., aromaticity) influence toxicity pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.